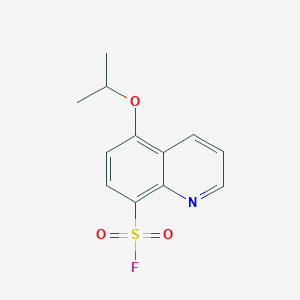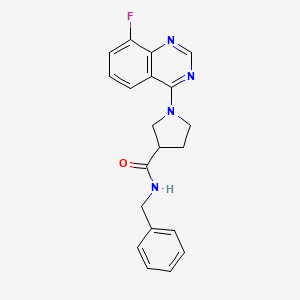![molecular formula C20H25FN2O3 B7450780 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450780.png)
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one, also known as FPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a piperidine derivative that has been synthesized through a complex chemical process.
Mecanismo De Acción
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one's mechanism of action is not yet fully understood, but it is believed to modulate the sigma-1 receptor's function. The sigma-1 receptor is a chaperone protein that interacts with various other proteins in the cell, regulating their activity. 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been found to increase the sigma-1 receptor's activity, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and noradrenaline in the brain, leading to increased alertness and arousal. Additionally, it has been found to have analgesic effects, reducing pain perception in animal models. 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has also been found to have antitumor activity, inducing cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying this receptor's function. Additionally, its complex chemical synthesis process makes it a valuable compound for medicinal chemistry research. However, 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one's limitations include its potential toxicity and side effects, which must be carefully monitored in animal studies.
Direcciones Futuras
There are several future directions for research on 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one, including exploring its potential as a cancer treatment, developing new drugs that target the sigma-1 receptor, and studying its effects on other physiological processes. Additionally, research is ongoing to optimize the synthesis method of 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one and to develop more efficient and cost-effective methods for producing this compound.
In conclusion, 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex chemical compound that has potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. Its high affinity for the sigma-1 receptor makes it a valuable tool compound for studying this receptor's function, and research is ongoing to explore its potential as a cancer treatment. While 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several advantages for lab experiments, its potential toxicity and side effects must be carefully monitored. Future research on 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one will undoubtedly lead to new discoveries and advancements in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves a multi-step process that requires specialized knowledge and equipment. The initial step involves the reaction of 3-fluorophenol and piperidine with anhydrous potassium carbonate in dimethyl sulfoxide (DMSO) at 80°C to produce 3-fluorophenyl piperidine-4-carboxylate. This intermediate is then reacted with piperidine-4-carboxylic acid and thionyl chloride in refluxing toluene to produce 4-(3-fluorophenoxy)piperidine-1-carbonyl chloride. Finally, the reaction of 4-(3-fluorophenoxy)piperidine-1-carbonyl chloride with propargylamine in the presence of triethylamine in dichloromethane at room temperature produces 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been found to have potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various physiological processes, including pain perception, memory, and mood regulation. 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been used as a tool compound to study the sigma-1 receptor's role in these processes and to develop new drugs that target this receptor. Additionally, 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been found to have antitumor activity, and research is ongoing to explore its potential as a cancer treatment.
Propiedades
IUPAC Name |
1-[4-[4-(3-fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-2-19(24)22-10-6-15(7-11-22)20(25)23-12-8-17(9-13-23)26-18-5-3-4-16(21)14-18/h2-5,14-15,17H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFRRTVZQPETMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B7450699.png)

![N-[1-(4-chloro-2-cyanophenyl)pyrazol-3-yl]-2-(4-fluorophenyl)-2-methylpropanamide](/img/structure/B7450705.png)
![4-(4-methyl-6-oxo-1H-pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7450712.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)
![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)

![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-4-phenylbenzamide](/img/structure/B7450776.png)
![N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7450788.png)
![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)